2-(2-ethyl-6-methylpyridin-3-yl)oxy-N-(2-methylcyclohexyl)acetamide
Description
2-(2-ethyl-6-methylpyridin-3-yl)oxy-N-(2-methylcyclohexyl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a pyridine ring substituted with ethyl and methyl groups, an acetamide moiety, and a cyclohexyl group
Properties
IUPAC Name |
2-(2-ethyl-6-methylpyridin-3-yl)oxy-N-(2-methylcyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-4-14-16(10-9-13(3)18-14)21-11-17(20)19-15-8-6-5-7-12(15)2/h9-10,12,15H,4-8,11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENMIACBAUREMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)C)OCC(=O)NC2CCCCC2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethyl-6-methylpyridin-3-yl)oxy-N-(2-methylcyclohexyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 2-ethyl-6-methylpyridine: This can be achieved through the α-methylation of 2-methylpyridine using a continuous flow setup with Raney nickel as a catalyst and 1-propanol as the solvent.
Formation of the acetamide moiety: The acetamide group can be introduced by reacting 2-ethyl-6-methylpyridine with chloroacetyl chloride in the presence of a base such as triethylamine.
Cyclohexyl substitution: The final step involves the substitution of the acetamide with a cyclohexyl group, which can be achieved through a nucleophilic substitution reaction using 2-methylcyclohexylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-ethyl-6-methylpyridin-3-yl)oxy-N-(2-methylcyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-(2-ethyl-6-methylpyridin-3-yl)oxy-N-(2-methylcyclohexyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-ethyl-6-methylpyridin-3-yl)oxy-N-(2-methylcyclohexyl)acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-ethyl-6-methyl-3-hydroxypyridine: Shares the pyridine ring structure but lacks the acetamide and cyclohexyl groups.
2-methylcyclohexylamine: Contains the cyclohexyl group but lacks the pyridine ring and acetamide moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
